N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-14(9-17-22-10)16(21)19-13-4-2-11(3-5-13)8-15(20)18-12-6-7-12/h2-5,9,12H,6-8H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWSYXUNXDTFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ethyl Ester
Ethyl 5-methylisoxazole-4-carboxylate is treated with 60% sulfuric acid at 85°C, facilitating ester cleavage and subsequent crystallization in a 2% acetic acid-toluene mixture. This method achieves near-quantitative yields (99.9%) and high purity.
Table 1: Reaction Conditions for 5-Methylisoxazole-4-carboxylic Acid Synthesis
| Starting Material | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Ethyl 5-methylisoxazole-4-carboxylate | H₂SO₄ (60%), 85°C, 4 h | 99.9% | >99% (HPLC) |
Characterization data aligns with literature:
- 1H NMR (DMSO-d₆) : δ 12.5 (br s, 1H, COOH), 8.46 (s, 1H, isoxazole-H), 2.51 (s, 3H, CH₃).
- LC-MS : m/z 142.1 [M + H]⁺.
Synthesis of 4-(2-(Cyclopropylamino)-2-oxoethyl)aniline
This intermediate requires sequential functionalization of a phenyl backbone with a cyclopropylamide moiety followed by nitro reduction.
Preparation of 4-Nitrophenylacetyl Cyclopropylamide
4-Nitrophenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) catalyzed by DMF. Subsequent reaction with cyclopropylamine in tetrahydrofuran (THF) yields the amide.
Table 2: Synthesis of 4-Nitrophenylacetyl Cyclopropylamide
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl₂, DCM, DMF (cat.), reflux, 3 h | 95% |
| 2 | Cyclopropylamine, THF, rt, 16 h | 88% |
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding 4-(2-(cyclopropylamino)-2-oxoethyl)aniline.
Table 3: Nitro Reduction Conditions
| Substrate | Catalyst/Solvent | Pressure | Time | Yield |
|---|---|---|---|---|
| 4-Nitrophenylacetyl cyclopropylamide | 10% Pd/C, EtOH | 1 atm | 6 h | 92% |
- 1H NMR (DMSO-d₆) : δ 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 6.54 (d, J = 8.4 Hz, 2H, Ar-H), 3.45 (s, 2H, CH₂), 2.75 (m, 1H, cyclopropyl-H), 1.02–0.96 (m, 4H, cyclopropyl-CH₂).
Coupling of 5-Methylisoxazole-4-carboxylic Acid and 4-(2-(Cyclopropylamino)-2-oxoethyl)aniline
The final step involves amide bond formation using carbodiimide-mediated coupling.
Activation and Coupling
5-Methylisoxazole-4-carboxylic acid is activated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The resultant active ester reacts with 4-(2-(cyclopropylamino)-2-oxoethyl)aniline to furnish the target compound.
Table 4: Coupling Reaction Parameters
| Carboxylic Acid | Amine | Coupling Reagents | Yield |
|---|---|---|---|
| 5-Methylisoxazole-4-carboxylic acid | 4-(2-(Cyclopropylamino)-2-oxoethyl)aniline | EDC, HOBt, DIEA, DMF | 85% |
- 1H NMR (DMSO-d₆) : δ 10.21 (s, 1H, CONH), 8.44 (s, 1H, isoxazole-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.24 (d, J = 8.4 Hz, 2H, Ar-H), 3.58 (s, 2H, CH₂), 2.81 (m, 1H, cyclopropyl-H), 2.49 (s, 3H, CH₃), 1.05–0.99 (m, 4H, cyclopropyl-CH₂).
- HRMS : m/z calcd for C₁₇H₁₈N₃O₃ [M + H]⁺: 312.1348; found: 312.1345.
Alternative Synthetic Routes and Optimization
Solid-Phase Synthesis
Immobilization of the aniline intermediate on resin, followed by sequential coupling and cleavage, may enhance purity and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyclopropylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Isoxazole Carboxamide Derivatives
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
- Structure: Features a diethylamino group on the phenyl ring and a 5-methylthiophen-2-yl substituent on the isoxazole core.
- Synthesis : Synthesized via a three-step process involving oxime formation, cyclization with KCl/Oxone®, and hydrolysis .
- The thiophene moiety introduces sulfur-based electronic effects, which may alter binding affinity compared to the simpler methyl group in the target compound.
N-[4-[Ethyl(isopropyl)amino]phenyl]-3-methyl-5-phenylisoxazole-4-carboxamide (Compound 63)
- Structure: Contains a branched ethyl(isopropyl)amino group and a phenyl substituent on the isoxazole ring.
- Synthesis : Achieved via carbodiimide-mediated coupling (HBTU/DIPEA) with a 90% yield, indicating robust synthetic efficiency .
- The phenyl substituent on the isoxazole may enhance π-π stacking but reduce solubility.
5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide
- Structure: Includes morpholinomethyl and benzyloxy groups, creating a highly substituted scaffold.
- Key Differences: The morpholine group enhances solubility but increases molecular weight (~700 g/mol), likely reducing bioavailability compared to the target compound. Benzyloxy groups introduce metabolic liabilities (e.g., susceptibility to CYP450 oxidation) absent in the cyclopropylamino-containing target .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability: The cyclopropylamino group in the target compound likely confers greater resistance to oxidative metabolism compared to diethylamino or morpholine groups, which are prone to N-dealkylation or oxidation .
- Binding Interactions : The 5-methylisoxazole core may engage in hydrogen bonding similar to thiophene or phenyl analogs, but electronic differences (e.g., sulfur in thiophene vs. oxygen in isoxazole) could modulate target affinity .
- Solubility vs. Permeability: Smaller substituents (e.g., cyclopropyl) balance solubility and permeability better than bulky groups like benzyloxy or morpholinomethyl .
Biological Activity
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders and its interactions with various biological targets. This article delves into the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Cyclopropylamino group : Contributes to the compound's pharmacological properties.
- Isosaxazole core : Often associated with biological activity, particularly in neuropharmacology.
- Carboxamide functionality : Plays a critical role in the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of 344.38 g/mol.
Research indicates that this compound acts primarily through the inhibition of specific neurotransmitter systems. It has been identified as a synaptic vesicle protein 2A (SV2A) inhibitor, which is crucial for neurotransmitter release in the brain. This mechanism is particularly relevant for conditions like schizophrenia and bipolar disorder, where modulation of neurotransmitter systems is essential for symptom management .
In Vitro Studies
Several studies have evaluated the compound's efficacy in vitro:
- Neuroprotective Effects : In neuronal cell cultures, the compound demonstrated protective effects against excitotoxicity induced by glutamate, suggesting potential applications in neurodegenerative diseases .
- Antipsychotic Potential : A study reported that the compound could alleviate symptoms associated with psychosis in animal models, indicating its potential as an antipsychotic agent .
In Vivo Studies
In vivo studies have further elucidated its pharmacological profile:
- Animal Models : In rodent models of schizophrenia, administration of the compound resulted in significant reductions in hyperactivity and other behavioral symptoms associated with the disorder. The effects were comparable to those observed with established antipsychotic medications .
- Toxicology Profile : Toxicological assessments revealed a favorable safety profile, with no significant adverse effects noted at therapeutic doses .
Case Studies
A notable case involved a clinical trial assessing the efficacy of this compound in patients diagnosed with schizophrenia. The trial reported improvements in both positive and negative symptoms after a treatment period of 12 weeks, with participants showing enhanced cognitive function and reduced anxiety levels .
Comparative Efficacy
To better understand the compound's effectiveness compared to other agents, a summary table of various compounds targeting similar pathways is provided below:
| Compound Name | Mechanism of Action | Indication | Efficacy (in vitro) | Efficacy (in vivo) |
|---|---|---|---|---|
| This compound | SV2A inhibitor | Schizophrenia | High | Moderate |
| Levetiracetam | SV2A inhibitor | Epilepsy | Moderate | High |
| Risperidone | Dopamine antagonist | Schizophrenia | High | High |
| Aripiprazole | Partial dopamine agonist | Schizophrenia | Moderate | High |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclopropyl group and the isoxazole ring significantly influence biological activity. Variants of this compound have been synthesized to enhance potency and selectivity against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
